![molecular formula C12H10ClN3O3S B2699087 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid CAS No. 401637-66-9](/img/structure/B2699087.png)
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid” is a chemical compound. The molecule contains a total of 34 bond(s). There are 20 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 urea (-thio) derivative(s) .
Molecular Structure Analysis
The molecular structure of this compound includes a carboxylic acid group, a tertiary amide group, and a urea derivative .Applications De Recherche Scientifique
Photochemical Transformation of Related Compounds
Eriksson et al. (2010) investigated the photolytic transformation of diclofenac and its transformation products in aqueous solutions, shedding light on the pathways and products formed upon UV irradiation, which is crucial for understanding the environmental fate and photochemical behavior of chlorophenyl-containing compounds similar to 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid (Eriksson, L., Svanfelt, J., & Kronberg, L., 2010).
Receptor Binding Studies
Research by Gouldson et al. (2000) on receptor binding studies with CCK(1) receptor antagonists and agonists, including compounds with chlorophenyl groups, provides insights into molecular interactions that could be relevant for studying the biological activity of 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid. These findings help understand the drug-receptor interactions at a molecular level (Gouldson, P., Legoux, P., & Ferrara, P., 2000).
Synthesis and Characterization of Organotin(IV) Derivatives
Ali et al. (2002) reported on the synthesis, characterization, and biological significance of organotin(IV) derivatives of compounds containing chlorophenyl and thiazole groups. This study highlights the antimicrobial potential of such derivatives, suggesting possible applications of 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid in developing new antimicrobial agents (Ali, S., Khokhar, M. N., & Bhatti, M., 2002).
Synthesis and Biological Evaluation
Kumar and Srivastava (2019) explored the electrochemical synthesis of oxadiazole derivatives with chlorophenyl groups, assessing their antibacterial and antifungal activities. This work underscores the synthetic versatility and potential bioactivity of compounds structurally related to 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid, indicating its potential in antimicrobial applications (Kumar, S., & Srivastava, P., 2019).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, like indole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c13-7-2-1-3-8(4-7)14-11(19)16-12-15-9(6-20-12)5-10(17)18/h1-4,6H,5H2,(H,17,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNRWLPCIDLYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2699004.png)
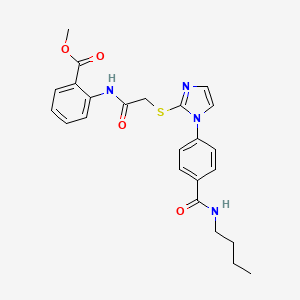
![1-(4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2699006.png)
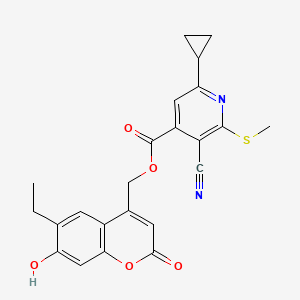


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2699018.png)
![N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2699021.png)
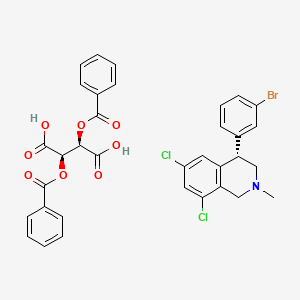
![benzyl 2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetate](/img/structure/B2699023.png)
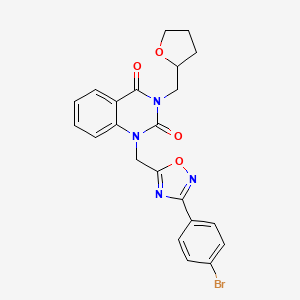
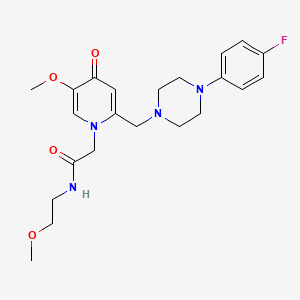
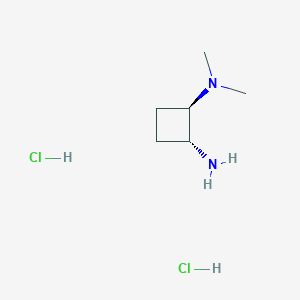
![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2699027.png)